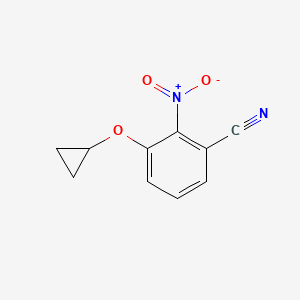

3-Cyclopropoxy-2-nitrobenzonitrile

Description

3-Cyclopropoxy-2-nitrobenzonitrile (C₁₀H₈N₂O₃) is a nitroaromatic compound featuring a nitro group (-NO₂) at the 2-position, a cyclopropoxy substituent (-O-C₃H₅) at the 3-position, and a nitrile (-CN) at the benzonitrile core. This structure combines electron-withdrawing groups (nitro and nitrile) with a strained cyclopropane ring, which influences its electronic and steric properties.

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-nitrobenzonitrile |

InChI |

InChI=1S/C10H8N2O3/c11-6-7-2-1-3-9(10(7)12(13)14)15-8-4-5-8/h1-3,8H,4-5H2 |

InChI Key |

BNQFEWJJTHZZMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-nitrobenzonitrile can be achieved through several routes. One common method involves the nitration of 3-cyclopropoxybenzonitrile using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

3-Cyclopropoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group typically yields 3-cyclopropoxy-2-aminobenzonitrile .

Scientific Research Applications

3-Cyclopropoxy-2-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects . The nitrile group can also participate in binding interactions with enzymes or receptors, influencing their activity and function .

Comparison with Similar Compounds

Key Compounds Analyzed:

This compound

2-Nitrobenzonitrile

Nitrobenzene

2-Nitroaniline

4-Nitroanisole

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Features |

|---|---|---|---|---|

| This compound | C₁₀H₈N₂O₃ | 204.18 | 2-NO₂, 3-O-C₃H₅, 1-CN | Bulky cyclopropoxy, dual electron withdrawal |

| 2-Nitrobenzonitrile | C₇H₄N₂O₂ | 148.12 | 2-NO₂, 1-CN | Linear structure, high electrophilicity |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 1-NO₂ | Simple nitroarene, planar structure |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 2-NO₂, 1-NH₂ | Amino-nitro conjugation, polar |

| 4-Nitroanisole | C₇H₇NO₃ | 153.14 | 4-NO₂, 1-OCH₃ | Methoxy enhances solubility |

Physicochemical Properties

Solubility and Stability:

- This compound: Likely soluble in chlorinated solvents (e.g., methylene chloride) due to its non-polar cyclopropoxy group and moderate polarity from nitro/nitrile groups . Stability may be compromised under strong acidic/basic conditions due to nitro group reactivity.

- 2-Nitrobenzonitrile : Highly soluble in polar aprotic solvents (e.g., DMF, acetone) owing to its compact structure and strong dipole moments.

- 2-Nitroaniline: Soluble in ethanol and acetone; forms hydrogen bonds via -NH₂, increasing polarity.

- 4-Nitroanisole : Enhanced solubility in ethers and alcohols due to the methoxy group.

Reactivity Trends

Electrophilic Substitution :

- The nitrile and nitro groups in this compound create a highly electron-deficient aromatic ring, directing electrophiles to meta/para positions relative to existing substituents. This contrasts with nitrobenzene, where the nitro group deactivates the ring uniformly.

- In 2-nitroaniline, the -NH₂ group donates electrons, making the ring more reactive than nitrobenzene but less so than this compound .

- This contrasts with 4-nitroanisole, where the methoxy group is less bulky.

Thermal Stability :

- Nitrobenzonitriles generally exhibit lower thermal stability compared to nitrobenzenes due to the destabilizing effect of the nitrile group.

Research Findings and Implications

- Synthetic Utility : The cyclopropoxy group in this compound may serve as a protective moiety in multi-step syntheses, leveraging its stability in neutral conditions but susceptibility to ring-opening under strain.

- Biological Activity : Structural analogs like 2-nitroaniline are precursors in azo dye synthesis, whereas nitrobenzonitriles are explored as kinase inhibitors. The cyclopropoxy variant’s bioactivity remains understudied.

- Industrial Relevance : Nitrobenzene derivatives are precursors to aniline and polyurethanes, but the niche substituents in this compound suggest specialized applications, such as liquid crystals or agrochemical intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.